Tenovin-6
Overview
Description
Mechanism of Action
Target of Action
Tenovin-6 primarily targets the Sirtuin family of proteins, specifically SIRT1 , SIRT2 , and SIRT3 . Sirtuins are class III histone deacetylases (HDACs) that play a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance . This compound also inhibits dihydroorotate dehydrogenase (DHODH) .
Mode of Action
This compound acts as an inhibitor of SIRT1, SIRT2, and SIRT3, thereby preventing their protein deacetylase activities . This inhibition leads to an increase in the acetylation of various proteins, affecting their function . Additionally, this compound is known to activate the transcriptional activity of p53 , a tumor suppressor protein .
Biochemical Pathways
The inhibition of SIRT1 by this compound leads to the activation of p53 , resulting in the upregulation of p21 , a cyclin-dependent kinase inhibitor . This causes cell cycle arrest, leading to cellular senescence . Furthermore, this compound has been shown to impair autophagy, a cellular degradation pathway, by inhibiting autophagic flux .
Result of Action
The activation of p53 and the subsequent upregulation of p21 lead to cell cycle arrest and apoptosis . The inhibition of autophagy by this compound also contributes to the induction of apoptosis . Furthermore, this compound has been shown to suppress the growth of various cancer cells and eliminate cancer stem cells .
Action Environment
The effectiveness of this compound can be influenced by the genetic background of the cancer cells. For instance, the initiation of autophagy following treatment with this compound conferred some protective effect on numerous cells . Moreover, the combination of this compound with other drugs, such as chloroquine, an autophagy inhibitor, increased the cytotoxic effect by enhancing apoptosis and cell-cycle arrest .
Biochemical Analysis
Biochemical Properties
Tenovin-6 interacts with the sirtuin family of deacetylases . These enzymes are involved in histone and protein deacetylation, promoting tighter chromatin packing and reduced transcription at target loci . The interaction between this compound and sirtuins results in the inhibition of these enzymes, leading to changes in cellular processes .
Cellular Effects
This compound has been shown to induce cellular senescence in primary human fibroblasts . Cells treated with this compound cease proliferation and arrest in G1 of the cell cycle, with elevated p21 levels and DNA damage foci . There is also an increase in mitochondrial and lysosomal load, and increased senescence-associated β-galactosidase activity . Furthermore, this compound treatment leads to the secretion of IL-6, indicative of upregulation of the senescence-associated secretory phenotype (SASP) .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of sirtuins, leading to changes in chromatin structure and transcription . This results in the induction of cellular senescence, characterized by cell cycle arrest and altered metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in the short term, with low-dose treatment leading to the induction of cellular senescence
Metabolic Pathways
Given its role in inhibiting sirtuins, it is likely that this compound has effects on metabolic flux or metabolite levels .
Preparation Methods
Tenovin-6 is synthesized through a series of chemical reactions starting from commercially available precursors. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 mM, and it is often prepared in DMSO for experimental purposes .
Chemical Reactions Analysis
Tenovin-6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties .
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Tenovin-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of sirtuin proteins and the activation of p53
Biology: This compound is employed in biological studies to understand its effects on cellular processes such as autophagy and apoptosis
Medicine: It has shown potential in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth
Industry: This compound is used in the development of new therapeutic agents targeting sirtuin proteins and p53 pathways
Comparison with Similar Compounds
Compared to Tenovin-1, Tenovin-6 is more water-soluble and has higher potency in inhibiting sirtuin proteins . Other similar compounds include:
Salermide: A dual SIRT1 and SIRT2 inhibitor with antineoplastic properties.
Sirtinol: Another sirtuin inhibitor used in cancer research.
Cambinol: Known for its inhibitory effects on sirtuin proteins.
This compound stands out due to its unique combination of sirtuin inhibition and p53 activation, making it a valuable tool in cancer research .
Biological Activity
Tenovin-6 is a small molecule identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including apoptosis, cell cycle regulation, and tumorigenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cancer cell lines.
SIRT1/2 Inhibition
This compound exerts its biological activity primarily through the inhibition of SIRT1 and SIRT2. This inhibition leads to the activation of tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and inducing apoptosis. Studies have shown that this compound treatment activates p53, resulting in decreased expression of anti-apoptotic proteins like Mcl-1 and XIAP , thereby promoting apoptotic pathways in cancer cells .
Induction of Apoptosis
The induction of apoptosis by this compound has been demonstrated in various cancer types, including acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and uveal melanoma. Key findings include:
- Apoptosis in ALL Cells : this compound treatment led to significant apoptosis in pre-B ALL cell lines and primary ALL cells, sensitizing them to chemotherapeutic agents like etoposide .
- DLBCL Cell Lines : The compound inhibited proliferation in DLBCL cell lines in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved PARP and caspase 3 observed post-treatment .
- Uveal Melanoma Cells : In uveal melanoma cells, this compound induced mitochondrial damage and increased cytochrome c release into the cytosol, further supporting its role in apoptosis induction .
Efficacy Against Cancer Cell Lines
The following table summarizes the effects of this compound on various cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Mechanism | Outcome |
---|---|---|---|---|
Acute Lymphoblastic Leukemia | REH, NALM-6 | <5 | SIRT1/2 inhibition, p53 activation | Induces apoptosis |
Diffuse Large B-cell Lymphoma | OCI-Ly1, DHL-10 | 2.5 - 10 | Inhibition of proliferation, activation of apoptosis | Reduces cell viability |
Uveal Melanoma | Mel 270, 92.1 | 10 | Mitochondrial damage, caspase activation | Induces massive apoptotic cell death |
Sonic Hedgehog Medulloblastoma | - | <5 | Inhibition of growth | Reduced tumor growth in vivo |
Case Studies
- Acute Lymphoblastic Leukemia (ALL) :
- Diffuse Large B-cell Lymphoma (DLBCL) :
- Uveal Melanoma :
Properties
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011557-82-6 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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